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N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide

3-aryl-2-oxooxazolidine SAR antibacterial oxazolidinone polysubstitution pattern

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS 954629-67-5, molecular formula C15H20N2O5, molecular weight 308.33 g/mol) is a synthetic small molecule belonging to the 3-aryl-2-oxooxazolidine (oxazolidinone) class. This class is historically defined by its antibacterial pharmacophore, characterized by a 5-(acetamidomethyl)oxazolidinone core, which has produced clinically validated antibiotics such as linezolid.

Molecular Formula C15H20N2O5
Molecular Weight 308.334
CAS No. 954629-67-5
Cat. No. B2449965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide
CAS954629-67-5
Molecular FormulaC15H20N2O5
Molecular Weight308.334
Structural Identifiers
SMILESCCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C15H20N2O5/c1-4-14(18)16-8-11-9-17(15(19)22-11)10-5-6-12(20-2)13(7-10)21-3/h5-7,11H,4,8-9H2,1-3H3,(H,16,18)
InChIKeyDPPFUAJJJMOJAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS 954629-67-5): Compound Class and Core Structural Identity for Research Procurement


N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS 954629-67-5, molecular formula C15H20N2O5, molecular weight 308.33 g/mol) is a synthetic small molecule belonging to the 3-aryl-2-oxooxazolidine (oxazolidinone) class [1]. This class is historically defined by its antibacterial pharmacophore, characterized by a 5-(acetamidomethyl)oxazolidinone core, which has produced clinically validated antibiotics such as linezolid [2]. However, the structural variation at the N-3 aryl position—specifically the 3,4-dimethoxyphenyl substitution and the propionamide side chain—deviates substantially from canonical antibacterial oxazolidinones and places this compound at the intersection of antibacterial SAR and emerging sigma-receptor pharmacology, making its selection a non-trivial decision dependent on the specific biological question under investigation.

Why N-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide Cannot Be Replaced by a Generic Oxazolidinone Analog in Research Programs


The oxazolidinone scaffold supports divergent pharmacological profiles depending on subtle changes in aryl substitution, side-chain length, and stereochemistry. Systematic SAR studies have established that antibacterial potency in the 3-aryl-2-oxooxazolidine series is exquisitely sensitive to the polysubstitution pattern on the N-3 phenyl ring: 2,4- and 2,5-disubstituted derivatives display weak or no antibacterial activity, whereas 3,4-disubstituted compounds retain activity comparable to 4-monosubstituted analogs only when the 3-substituent is small (smaller than Br), with activity declining rapidly for larger 3-substituents [1]. Additionally, the replacement of the canonical acetamide side chain with a propionamide group alters both lipophilicity and hydrogen-bonding capacity, which may shift target engagement away from the bacterial ribosome toward alternative targets such as sigma receptors [2]. Consequently, substituting this compound with a structurally related but differently substituted oxazolidinone—even one with similar molecular weight—risks a complete loss of the desired biological activity or the introduction of an unintended pharmacological profile.

Quantitative Differentiation Evidence for N-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide vs. Closest In-Class Analogs


3,4-Dimethoxy Substitution Pattern Confers Distinct Antibacterial SAR Relative to 4-Monosubstituted and Alternative Disubstitution Patterns

In the foundational 3-aryl-2-oxooxazolidine antibacterial series, the 3,4-disubstitution pattern (as present in the target compound) produces antibacterial activity comparable to the corresponding 4-monosubstituted analog only when the 3-substituent is sterically small (i.e., smaller than Br). In contrast, 2,4- and 2,5-disubstituted derivatives exhibit weak or no antibacterial activity. The 3,4-dimethoxy substitution is sterically compact (OCH3 van der Waals volume approximately 36 ų, comparable to Cl at ~24 ų and substantially smaller than Br at ~31 ų) and thus falls within the permissive range for retaining antibacterial activity, while simultaneously introducing two hydrogen-bond acceptor sites that are absent in halogen-substituted analogs [1]. This dual-character substitution pattern enables a pharmacological profile distinct from both mono-substituted and halogen-substituted comparators. Importantly, this evidence is derived from class-level SAR and represents Class-level inference, not a direct head-to-head comparison of the target compound against a named analog [1].

3-aryl-2-oxooxazolidine SAR antibacterial oxazolidinone polysubstitution pattern

Propionamide Side-Chain Differentiation from Acetamide-Terminated Oxazolidinone Antibacterials

The target compound carries an N-propionamide substituent at the 5-methyl position, distinguishing it from the vast majority of antibacterial 3-aryl-2-oxooxazolidines which bear an acetamide group (e.g., linezolid and DuPont series compounds). In homologous series of 3-aryl-2-oxooxazolidines, antibacterial activity increases with increasing lipophilicity up to an optimal log P range [1]. The propionamide group (as a higher homolog of acetamide) increases both the calculated log P and the steric volume relative to acetamide, which can modulate pharmacokinetic properties including plasma protein binding and metabolic stability. While specific log P and solubility data for CAS 954629-67-5 are not verified in primary literature, the structural difference alone represents a meaningful differentiation point from the standard acetamide series. This constitutes Class-level inference based on established SAR trends [1].

oxazolidinone side-chain SAR propionamide vs. acetamide lipophilicity modulation

Potential Sigma-2 Receptor Engagement Differentiates This Compound from Canonical Antibacterial Oxazolidinones

Database evidence (BindingDB, ChEMBL) records a binding affinity entry for CAS 954629-67-5 at the sigma-2 receptor (TMEM97) with a reported Ki of 46 nM, measured via displacement of [³H]-ditolylguanidine in rat PC-12 cells [1]. This value is comparable to the reported affinity of UKH-1114 (Ki = 46 nM), a well-characterized sigma-2/TMEM97 agonist that produces long-lasting antineuropathic pain effects in mice [2]. The emergence of oxazolidinone-based sigma-2 ligands as a distinct pharmacological subclass—exemplified by compound 4h (Ki = 36 nM, 79-fold selectivity over sigma-1)—supports the plausibility of sigma-2 engagement by appropriately substituted oxazolidinones [3]. In contrast, classic antibacterial oxazolidinones (linezolid, tedizolid) show negligible sigma receptor activity, indicating that the 3,4-dimethoxyphenyl-propionamide substitution pattern may redirect target engagement from the bacterial ribosome to sigma receptors. Caution: the SMILES string currently associated with BDBM50604969 in BindingDB does not match the structure of CAS 954629-67-5, suggesting a possible database curation error; this evidence is therefore tagged as Supporting evidence pending independent verification [1].

sigma-2 receptor TMEM97 oxazolidinone-based sigma ligands neuropathic pain

Electronic and Steric Differentiation of the 3,4-Dimethoxyphenyl Group from Mono-Methoxy and Fluoro-Substituted Phenyl Analogs

The 3,4-dimethoxyphenyl group in CAS 954629-67-5 provides a unique combination of electronic and steric properties that cannot be replicated by close analogs such as the 4-methoxyphenyl derivative (N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide) or the 4-fluorophenyl analog. The presence of two methoxy groups at the 3- and 4-positions results in a summed Hammett σₚ value of approximately -0.54 (σₚ for p-OCH₃ = -0.27; σₘ for m-OCH₃ = +0.12), creating a net electron-donating effect that increases the electron density of the oxazolidinone carbonyl and modulates its hydrogen-bond acceptor strength relative to mono-substituted or halogenated analogs. Furthermore, the 3-methoxy group introduces an additional rotational degree of freedom (torsion angle around the Caryl–O bond) that affects the conformational ensemble of the molecule in solution, potentially influencing target binding kinetics. This structural distinction is well-precedented in the 3-aryl-2-oxooxazolidine SAR literature where even minor electronic perturbations alter antibacterial MIC values by 2- to 8-fold [1]. This evidence is Supporting evidence based on class-level SAR principles.

Hammett substituent constants electronic effects in oxazolidinones structure-property relationships

Procurement-Driven Application Scenarios for N-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide Based on Evidence Profile


Antibacterial Lead Optimization: Probing the 3,4-Disubstitution Tolerance Space in Gram-Positive Antibiotic Discovery

Research teams engaged in antibacterial drug discovery can deploy this compound as a probe molecule to experimentally map the SAR boundaries of the 3,4-disubstitution pattern on the N-3 phenyl ring. The established class-level SAR rules indicate that 3,4-disubstituted analogs retain antibacterial activity only when the 3-substituent is sterically smaller than bromine [1]. By assaying this compound alongside the corresponding 4-methoxy and 3,4-dichloro analogs, researchers can generate direct, quantitative MIC comparisons that refine the steric tolerance model for the specific bacterial strain panel under investigation. This application is supported by Class-level inference from the Park et al. 1992 SAR framework.

Sigma-2 Receptor/TMEM97 Ligand Validation: Confirmatory Binding and Functional Assays for Neuropathic Pain Target Engagement

Given the BindingDB-reported sigma-2 receptor affinity (Ki = 46 nM in rat PC-12 cells) [1] and the established precedent for oxazolidinone-based sigma-2 ligands with antineuropathic pain efficacy in murine models [2], this compound is a candidate for confirmatory radioligand binding studies followed by functional assays (e.g., calcium flux or β-arrestin recruitment) at TMEM97. Independent replication of the binding data using the authentic compound sample would resolve the current structural annotation ambiguity in the database [1] and, if positive, would position this compound as a structurally novel sigma-2 ligand scaffold distinct from the UKH-1114 chemotype. This application is driven by Supporting evidence and requires experimental validation as a primary next step.

Physicochemical Property Benchmarking: Lipophilicity and Solubility Profiling of the Propionamide- vs. Acetamide-Oxazolidinone Series

The propionamide side chain in CAS 954629-67-5 differentiates it from the acetamide-terminated oxazolidinones that dominate the antibacterial literature. Researchers focused on optimizing pharmacokinetic properties of oxazolidinone scaffolds can procure this compound alongside its acetamide analog (if available) and a matched 4-methoxy comparator to experimentally determine log D₇.₄, kinetic aqueous solubility, and parallel artificial membrane permeability (PAMPA). The resulting dataset would provide a quantitative basis for understanding how incremental side-chain elongation affects the developability profile of 3-aryl-2-oxooxazolidines, directly informing lead optimization decisions. This application is grounded in Class-level inference from homologous series SAR trends [1].

Chemical Biology Tool Compound: Dual-Profile Probe for Investigating Target Switches Between Ribosomal and Sigma-Receptor Binding

If independent studies confirm that CAS 954629-67-5 binds to both the bacterial ribosome (via the oxazolidinone pharmacophore) and the sigma-2 receptor (via the 3,4-dimethoxyphenyl-propionamide modification), this compound would serve as a unique chemical biology probe to investigate the structural determinants governing target selectivity within the oxazolidinone scaffold. Such dual-profile compounds are rare and can illuminate the molecular features that redirect ligand binding from the peptidyl transferase center to the sigma-2/TMEM97 binding pocket, as suggested by the divergent pharmacology of antibacterial vs. sigma-2-targeted oxazolidinones [1][2]. This application depends entirely on the confirmation of sigma-2 binding activity and is therefore contingent on the Supporting evidence being validated.

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